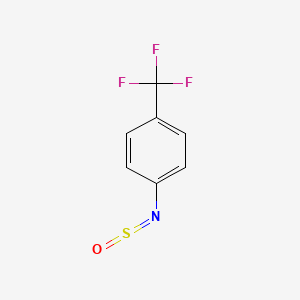

1-(Sulfinylamino)-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

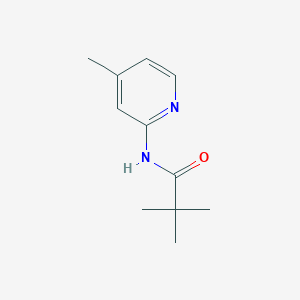

“1-(Sulfinylamino)-4-(trifluoromethyl)benzene” is a chemical compound that contains a trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “this compound”, has been achieved through a newly developed CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis

The trifluoromethyl group in “this compound” is a key component of the molecule’s structure . This group has been the subject of recent advances in trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Physical and Chemical Properties Analysis

The trifluoromethyl group in “this compound” contributes to the compound’s physical and chemical properties . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Wissenschaftliche Forschungsanwendungen

Acid-Mediated Formation

- Application: This study demonstrates the trifluoromethylation of sulfonic acids using a specific hypervalent iodine trifluoromethylating agent. The process shows good yields under mild conditions, suggesting potential applications in synthesizing trifluoromethyl sulfonates, which are valuable in various chemical syntheses (Koller, Huchet, Battaglia, Welch, & Togni, 2009).

Conductance of Molecular Junction

- Application: The study investigates the conductance properties of a molecular junction formed by self-assembling molecules onto gold electrodes. This research is fundamental to the development of molecular-scale electronics, which could have wide-ranging applications in nanotechnology and electronic devices (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Push-Pull Triazenes

- Application: The formation of push-pull triazenes from 1-(benzylideneamino)- and 1-(sulfonimido)-azolylidenes presents a method for creating diverse classes of compounds. This might have implications in pharmaceuticals and materials science (Jishkariani, Hall, Demircan, Tomlin, Steel, & Katritzky, 2013).

Synthesis of Organic Intermediates

- Application: The synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene as an important intermediate in organic synthesis, useful in pharmaceuticals, pesticides, and organic materials, highlights the diverse applications of such compounds in industrial chemistry (We, 2015).

Benzylation Using Benzyl Alcohols

- Application: This research focuses on secondary benzylation of various compounds using benzyl alcohols and metal triflates, indicating potential in organic synthesis for creating complex molecules with diverse functionalities (Noji, Ohno, Fuji, Futaba, Tajima, & Ishii, 2003).

Benzylation of Alcohols

- Application: The study describes a method for converting alcohols into benzyl ethers, which could be significant in the synthesis of various organic compounds and intermediates (Poon & Dudley, 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(sulfinylamino)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NOS/c8-7(9,10)5-1-3-6(4-2-5)11-13-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJWEMMDNLQZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=S=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)

![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)

![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)

![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1H-benzo[d]imidazole-2-carboxylic acid dihydrate](/img/structure/B2673897.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)